ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the 2-chloro-4-fluorobenzyl group, and the esterification of the propanoate moiety. Common synthetic routes may involve:
Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-4-fluorobenzyl Group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced using reagents like 2-chloro-4-fluorobenzyl chloride.
Esterification: The final step involves the esterification of the propanoate group using reagents like ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
- Methyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core and halogenated benzyl ether moiety, suggests significant biological activity. This article delves into the compound's biological properties, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H19ClFO5, with a molecular weight of approximately 436.87 g/mol. The presence of chlorine and fluorine atoms enhances its pharmacological properties, potentially increasing metabolic stability and binding affinity to biological targets.
Structural Features
Feature | Description |
---|---|
Core Structure | Chromenone derivative |
Functional Groups | Ethyl propanoate group, chlorinated benzyl ether |
Molecular Weight | 436.87 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The chromenone structure is associated with several pharmacological properties:
- Anti-inflammatory effects : The compound may inhibit inflammatory pathways by modulating enzyme activity.
- Antioxidant properties : Its structure allows for scavenging of free radicals, contributing to cellular protection.
- Anticancer potential : Preliminary studies suggest it may interfere with cancer cell proliferation by targeting specific signaling pathways.
Interaction Studies
Initial findings indicate that this compound interacts with enzymes involved in metabolic pathways. Further research is necessary to elucidate the specific mechanisms and therapeutic potentials.
Synthesis of this compound
The synthesis involves multi-step organic reactions that allow for the introduction of various functional groups. Typical steps include:
- Formation of the chromenone core : Starting from appropriate phenolic precursors.
- Introduction of halogenated benzyl group : Utilizing chlorination and fluorination techniques.
- Esterification : Reacting the chromenone with ethyl propanoate.
Synthesis Steps Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Chromenone Formation | Condensation | Phenolic compounds |
Halogenation | Electrophilic substitution | Chlorine and fluorine sources |
Esterification | Fischer esterification | Ethanol in acidic conditions |
Potential Applications
Research indicates that compounds similar to ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}propanoate have shown promise in various therapeutic areas:
- Cancer Therapeutics : Compounds with similar structures have been studied for their ability to inhibit tumor growth.
- Anti-inflammatory Drugs : The anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases.
- Antioxidants in Food Industry : Its antioxidant capabilities can be explored for food preservation applications.
Comparative Analysis with Similar Compounds
To highlight its unique features, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate | C15H16O5 | Lacks halogen substituents |
Ethyl 3-{6-chloro-7-[fluorobenzyl]oxy}-4-methylcoumarin | C21H19ClFO5 | Similar coumarin core but different substituents |
Ethyl 3-{6-bromo-[benzoyloxy]} -4-methylcoumarin | C22H19BrO5 | Contains bromine instead of chlorine |
Properties
Molecular Formula |
C23H22ClFO5 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
ethyl 3-[7-[(2-chloro-4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H22ClFO5/c1-4-28-21(26)10-8-18-13(2)17-7-9-20(14(3)22(17)30-23(18)27)29-12-15-5-6-16(25)11-19(15)24/h5-7,9,11H,4,8,10,12H2,1-3H3 |
InChI Key |
RVGDBSISYHEQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C)OC1=O)C |
Origin of Product |
United States |
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